N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a carboxamide group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the carboxamide group and the thiadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of the carboxamide group results in the corresponding amine.
Scientific Research Applications
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and quinoline core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-phenylquinoline-4-carboxamide
Uniqueness
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the thiadiazole ring and the quinoline core distinguishes it from other similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(2-methoxyethyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28NO.BF4/c1-32-20-19-31-29-24-13-7-5-9-21(24)15-17-26(29)28(23-11-3-2-4-12-23)27-18-16-22-10-6-8-14-25(22)30(27)31;2-1(3,4)5/h2-14H,15-20H2,1H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBSVAQYBICOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COCC[N+]1=C2C(=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5)CCC6=CC=CC=C62 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.